![molecular formula C9H12N2O2 B2411249 [(2-Methoxyphenyl)methyl]urea CAS No. 99362-55-7](/img/structure/B2411249.png)

[(2-Methoxyphenyl)methyl]urea

Vue d'ensemble

Description

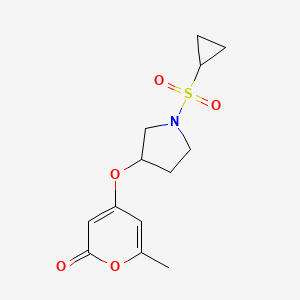

“[(2-Methoxyphenyl)methyl]urea” is a chemical compound with the CAS Number: 99362-55-7 and a linear formula of C9H12N2O2 . It is a solid substance with a molecular weight of 180.21 .

Molecular Structure Analysis

The IUPAC name for “this compound” is N-(2-methoxybenzyl)urea . The InChI code for the compound is 1S/C9H12N2O2/c1-13-8-5-3-2-4-7(8)6-11-9(10)12/h2-5H,6H2,1H3,(H3,10,11,12) .Physical and Chemical Properties Analysis

“this compound” is a solid substance . Its molecular weight is 180.21 .Applications De Recherche Scientifique

1. Organic Synthesis and Chemical Reactions

[(2-Methoxyphenyl)methyl]urea and its derivatives play a significant role in organic synthesis. For example, the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate allows for the production of substituted products through reactions with electrophiles (Smith et al., 2013). Additionally, the synthesis of unsymmetrical 1,3-disubstituted ureas has shown potential for enzyme inhibition and anticancer activity, demonstrating the versatile applications of these compounds in medicinal chemistry (Mustafa et al., 2014).

2. Photodegradation and Hydrolysis Studies

Investigations into the photodegradation and hydrolysis of substituted urea compounds, like monolinuron, which is closely related to this compound, have provided insights into environmental chemistry. These studies are crucial for understanding the environmental impact and degradation pathways of various pesticides (Gatidou & Iatrou, 2011).

3. Corrosion Inhibition

Research has also explored the application of similar compounds in corrosion inhibition. For instance, compounds like 1-((4-chlorophenyl)(2-hydroxynaphtalen-1-yl)(phenyl)methyl)urea have been studied for their effectiveness in inhibiting mild steel corrosion in acidic solutions. This suggests potential industrial applications for this compound derivatives in material science and engineering (Bahrami & Hosseini, 2012).

4. Nonlinear Optical Materials

In the field of materials science, derivatives of this compound have been used in the synthesis of novel organic nonlinear optical materials. These materials have applications in photonics and optoelectronics, demonstrating the compound's relevance in advanced technology development (Crasta et al., 2004).

5. Catalysis

Catalytic applications of this compound derivatives have been explored in various chemical reactions. For instance, the synthesis of 5-methoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidine-2(1H)-one using strong acidic ion-exchange membranes demonstrates the catalytic potential of these compounds (Shi Ting-ting, 2004).

Safety and Hazards

Mécanisme D'action

Target of Action

Compounds containing urea bridges have been used in the design of novel triazone analogues that act on transient receptor potential (trp) channels .

Mode of Action

For instance, some urea derivatives have been shown to inhibit TRP channels .

Biochemical Pathways

Given the potential interaction with trp channels, it is plausible that this compound could influence calcium signaling pathways, as trp channels are known to play a crucial role in these pathways .

Result of Action

If the compound does indeed interact with trp channels, it could potentially influence a variety of cellular processes, including ion homeostasis and signal transduction .

Propriétés

IUPAC Name |

(2-methoxyphenyl)methylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-13-8-5-3-2-4-7(8)6-11-9(10)12/h2-5H,6H2,1H3,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKNUTQQQAPBRAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

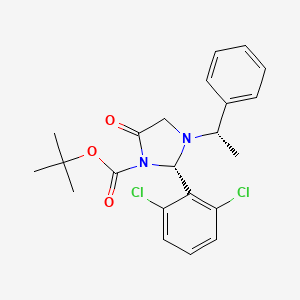

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2,5-Dimethylphenyl)methyl]pyrrole-2-carbonitrile](/img/structure/B2411166.png)

![2-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide](/img/structure/B2411168.png)

![1-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-cyclopropyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2411171.png)

![methyl 1-(benzenesulfonyl)-6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B2411173.png)

![N-{3-[ethyl(3-methylphenyl)amino]propyl}-6-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)hexanamide](/img/no-structure.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-5-(oxolan-2-ylmethyl)-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2411186.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2411189.png)